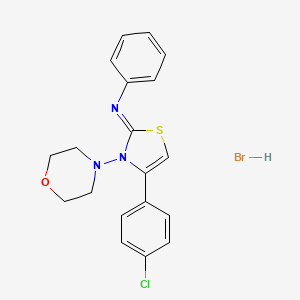

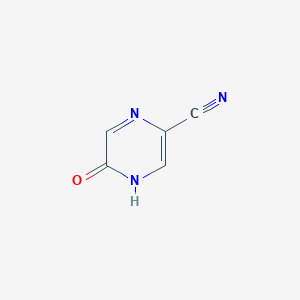

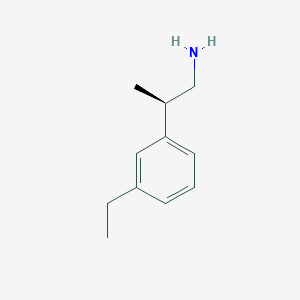

![molecular formula C26H24ClN3O3 B2646437 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 862191-81-9](/img/structure/B2646437.png)

4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, it appears to contain structural elements common to other compounds. For example, the benzimidazole and pyrrolidinone groups are common in many organic compounds .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The benzimidazole and pyrrolidinone groups, along with the chlorophenoxy and methoxyphenyl groups, contribute to the overall structure .Scientific Research Applications

Molecular Stabilities and Mechanisms in Anti-Cancer Properties

A comprehensive study on benzimidazole derivatives, including molecules structurally related to "4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one," highlights their potential as EGFR inhibitors with anti-cancer properties. The research provides insights into the tautomeric properties, conformations, and molecular docking studies, emphasizing the significance of these compounds in therapeutic applications. The findings suggest that specific molecular interactions, such as inter-molecular hydrogen bonding with key residues in the EGFR binding pocket, contribute to their anti-cancer efficacy. Compound 4, in particular, demonstrated the best binding affinity, indicating a strong potential for anti-cancer activity (Karayel, 2021).

Synthesis and Antimicrobial Activities

Research into thiazole and fused derivatives, including molecules with structural similarities to the compound , has shown promising antimicrobial activities. The study explored the synthesis of various derivatives and their in vitro antimicrobial efficacy against bacterial and fungal isolates. This research underscores the potential of these compounds in addressing the need for new antimicrobial agents, with specific derivatives demonstrating significant activity against both bacterial and fungal pathogens (Wardkhan et al., 2008).

Electrochemical Properties and Polymer Applications

A study on the synthesis of a new benzimidazole derivative for use as an acceptor unit in donor–acceptor–donor type polymers provides insights into the electrochemical and optical properties of these materials. The research highlights the potential of such compounds in the development of conducting polymers, emphasizing the effect of different donor groups on the optical and electronic properties of the resulting polymers. This area of research opens up new avenues for the application of benzimidazole derivatives in electronic and optoelectronic devices, demonstrating their versatility beyond biomedical applications (Ozelcaglayan et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN3O3/c1-32-22-6-4-5-20(16-22)30-17-18(15-25(30)31)26-28-23-7-2-3-8-24(23)29(26)13-14-33-21-11-9-19(27)10-12-21/h2-12,16,18H,13-15,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVKUQUVTUICAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

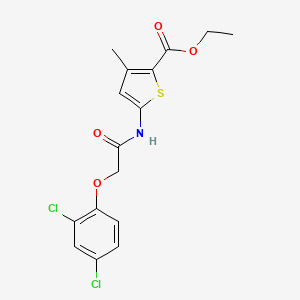

![6-Fluoro-4-[(4-fluorophenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline](/img/structure/B2646357.png)

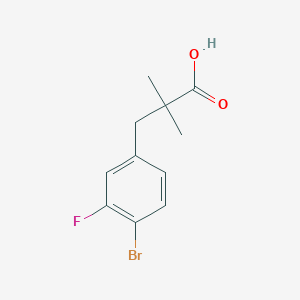

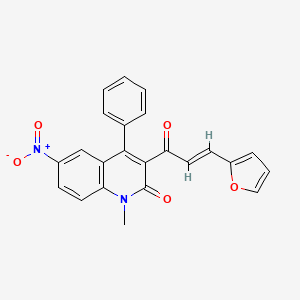

![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2646361.png)

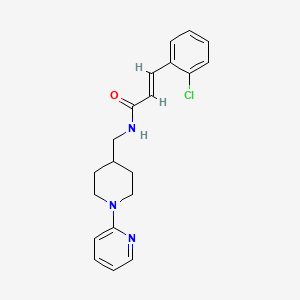

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2646365.png)

![N-(4-isopropylbenzyl)-2-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2646375.png)